molecular formula C7H6BrNO3 B12360538 methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate

methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate

Cat. No.: B12360538
M. Wt: 232.03 g/mol
InChI Key: VIVOFMHXDZPWOZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It features a pyridine ring substituted with a bromine atom, a keto group, and a carboxylate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate typically involves the bromination of methyl 2-oxo-3H-pyridine-6-carboxylate. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under reflux conditions in an appropriate solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation and Reduction: The keto group can undergo reduction to form hydroxyl derivatives, while the pyridine ring can be oxidized under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Substituted Pyridines: Formed through nucleophilic substitution.

    Hydroxyl Derivatives: Formed through reduction of the keto group.

    Coupled Products: Formed through palladium-catalyzed coupling reactions.

Scientific Research Applications

Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary based on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is unique due to the presence of both the bromine atom and the keto group, which confer distinct reactivity patterns.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-4H,1H3

InChI Key

VIVOFMHXDZPWOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=O)C(C=C1)Br

Origin of Product

United States

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